1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N4O3S2 and its molecular weight is 420.43. The purity is usually 95%.
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Biological Activity
The compound 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that integrates various heterocyclic structures. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅F₃N₄O₃S₂
- Molecular Weight : 420.4 g/mol
- CAS Number : 1421466-75-2
The structure features a tetrahydrothiazolo[5,4-c]pyridine moiety and a trifluoromethylphenyl group, which may enhance its interaction with biological targets.
Anticancer Properties
Several studies have indicated that compounds with similar structural features to This compound exhibit significant anticancer activity. For instance:
- Thiazolidinone derivatives have shown potent antitumor effects against glioblastoma multiform cells through the reduction of cell viability .
- The introduction of thiazolo and thiadiazole structures in drug design has been linked to enhanced anticancer efficacy due to improved binding affinity to cancer cell receptors.
Anticoagulant Activity
The compound is structurally related to known anticoagulants. Research indicates that derivatives of tetrahydrothiazolo compounds can act as inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade:
- In a rat AV-shunt thrombus model, certain derivatives demonstrated superior thrombus weight reduction compared to existing anticoagulants like Betrixaban .
- The selectivity for FXa at nanomolar levels suggests potential for therapeutic applications in managing thrombotic disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit specific enzymes involved in cancer proliferation and coagulation pathways.
- Receptor Binding : The presence of multiple functional groups enhances the binding affinity to various biological receptors.
- Cell Cycle Modulation : Some derivatives have been reported to interfere with cell cycle progression in cancer cells.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds derived from thiazolidine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Animal Models : In vivo studies using murine models indicated that compounds with similar scaffolds reduced tumor growth significantly compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-thiazole | Contains thiazole ring | Antibacterial |
Benzo[c][1,2,5]thiadiazole derivatives | Similar thiadiazole structure | Anticancer |
Tetrahydroquinoline derivatives | Contains tetrahydroquinoline core | Neuroprotective effects |
Properties
IUPAC Name |
1-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S2/c1-27(24,25)22-7-6-11-12(8-22)26-14(20-11)21-13(23)19-10-5-3-2-4-9(10)15(16,17)18/h2-5H,6-8H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCINUQKNIDNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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